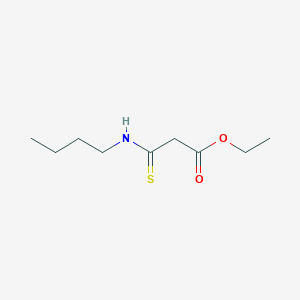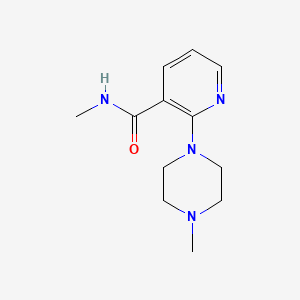
3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)-: is an organic compound belonging to the class of aromatic anilides It is characterized by the presence of a pyridine ring, a carboxamide group, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with N-methyl-4-methylpiperazine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it is utilized to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, it is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and coatings.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
相似化合物的比较
Nicotinamide: Shares the pyridinecarboxamide structure but lacks the piperazine moiety.
Isonicotinamide: An isomer with the carboxamide group in a different position on the pyridine ring.
N-methyl-4-pyridone-3-carboxamide: Similar in structure but with a different functional group arrangement.
Uniqueness: 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of both the piperazine and pyridinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
属性
CAS 编号 |
52943-15-4 |
|---|---|
分子式 |
C12H18N4O |
分子量 |
234.30 g/mol |
IUPAC 名称 |
N-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-13-12(17)10-4-3-5-14-11(10)16-8-6-15(2)7-9-16/h3-5H,6-9H2,1-2H3,(H,13,17) |
InChI 键 |
ULTOYBRJGTUCSN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


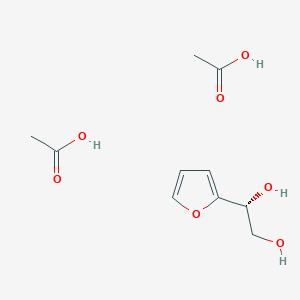



![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
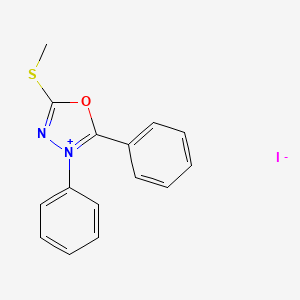
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
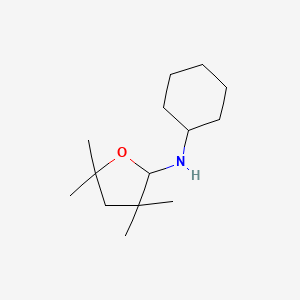
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
